molecular formula C20H25NO4 B2483610 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021205-93-5

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2483610
CAS No.: 1021205-93-5
M. Wt: 343.423
InChI Key: OSJUEBYEKNBHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a polyfunctional aromatic ketone featuring a central ethanone core substituted with a 2,4-dihydroxyphenyl group modified by a diethylaminomethyl moiety at the 3-position and a 2-methoxyphenyl group at the adjacent carbon. Its molecular formula is C₂₀H₂₅NO₄ (derived from structural analogs in ), with a molecular weight of 343.42 g/mol.

Properties

IUPAC Name

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-21(5-2)13-16-17(22)11-10-15(20(16)24)18(23)12-14-8-6-7-9-19(14)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUEBYEKNBHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Phenolic Hydroxyl Groups

To prevent undesired side reactions during subsequent steps, the hydroxyl groups at positions 2 and 4 of resorcinol are typically protected as methyl ethers. This is achieved by refluxing resorcinol with dimethyl sulfate in alkaline conditions:

$$ \text{Resorcinol} + 2\,(\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{2,4-Dimethoxybenzene} $$

Reaction Conditions :

  • Solvent: Water/ethanol mixture (1:1).
  • Temperature: 60–70°C.
  • Yield: ~85% after recrystallization from ethanol.

Mannich Reaction for Aminomethylation

The protected 2,4-dimethoxybenzene undergoes a Mannich reaction with diethylamine and formaldehyde to introduce the diethylaminomethyl group at position 3:

$$ \text{2,4-Dimethoxybenzene} + \text{HCHO} + \text{Et}_2\text{NH} \xrightarrow{\text{dioxane}} \text{3-((Diethylamino)methyl)-2,4-dimethoxybenzene} $$

Optimization Insights :

  • Catalyst : Anhydrous conditions with trace acetic acid enhance iminium ion formation.
  • Solvent : Dioxane or acetone facilitates homogeneous mixing.
  • Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Deprotection of Methyl Ethers

The methyl protecting groups are removed via boron tribromide (BBr₃) in dichloromethane at −78°C to restore the phenolic hydroxyls:

$$ \text{3-((Diethylamino)methyl)-2,4-dimethoxybenzene} + \text{BBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{3-((Diethylamino)methyl)-2,4-dihydroxybenzene} $$

Analytical Data :

  • IR (KBr) : Broad peak at 3250–3350 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 6.85 (s, 1H, Ar-H), 6.72 (d, J = 8.4 Hz, 1H, Ar-H), 3.42 (s, 2H, CH₂N), 2.55 (q, J = 7.1 Hz, 4H, NCH₂CH₃), 1.02 (t, J = 7.1 Hz, 6H, CH₂CH₃).

Synthesis of 2-(2-Methoxyphenyl)ethanone

Friedel-Crafts Acylation of o-Methoxybenzene

The 2-methoxyphenyl ethanone moiety is synthesized via Friedel-Crafts acylation using acetyl chloride and aluminum chloride:

$$ \text{o-Methoxybenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-Methoxyphenyl ethanone} $$

Challenges and Solutions :

  • Ortho Effect : The methoxy group’s steric hindrance reduces reactivity. Using excess AlCl₃ (2.5 equiv) and prolonged reaction times (6–8 h) improves yields.
  • Yield : 60–65% after distillation under reduced pressure.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H), 6.95–7.10 (m, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, COCH₃).

Coupling of the Aromatic Systems

Ullmann-Type Coupling for Biaryl Ketone Formation

The final step involves coupling the 3-((diethylamino)methyl)-2,4-dihydroxyphenyl core with 2-methoxyphenyl ethanone using a copper(I)-catalyzed Ullmann reaction:

$$ \text{3-((Diethylamino)methyl)-2,4-dihydroxybenzene} + \text{2-Methoxyphenyl ethanone} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target Compound} $$

Reaction Parameters :

  • Solvent : Dimethylformamide (DMF) at 120°C.
  • Catalyst : 10 mol% CuI with 2 equiv K₂CO₃.
  • Yield : 50–55% after purification via preparative HPLC.

Mechanistic Considerations :
The reaction proceeds via oxidative addition of the aryl halide (if present) to Cu(I), followed by transmetalation and reductive elimination to form the C–C bond.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a boronic acid derivative of the 2-methoxyphenyl ethanone and a brominated central core offers higher regioselectivity:

$$ \text{3-((Diethylamino)methyl)-2,4-dihydroxybromobenzene} + \text{2-Methoxyphenyl ethanone boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} $$

Advantages :

  • Mild conditions (room temperature, aqueous/organic biphasic system).
  • Improved yields (65–70%).

Claisen-Schmidt Condensation

Condensation of 3-((diethylamino)methyl)-2,4-dihydroxyacetophenone with 2-methoxybenzaldehyde under basic conditions forms an α,β-unsaturated ketone intermediate, which is subsequently hydrogenated:

$$ \text{3-((Diethylamino)methyl)-2,4-dihydroxyacetophenone} + \text{2-Methoxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{Chalcone Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Compound} $$

Limitations :

  • Requires high-pressure hydrogenation (50 psi H₂).
  • Over-reduction risks necessitate careful monitoring.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • C=O Stretch : 1680–1700 cm⁻¹ (ketone).
  • O–H Stretch : 3200–3400 cm⁻¹ (phenolic hydroxyls).
  • C–N Stretch : 1250–1300 cm⁻¹ (tertiary amine).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

  • δ 12.45 (s, 2H, OH), 7.65 (d, J = 8.5 Hz, 1H, Ar-H), 6.90–7.20 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 3.40 (s, 2H, CH₂N), 2.50 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.00 (t, J = 7.0 Hz, 6H, CH₂CH₃).

¹³C NMR (DMSO-d₆) :

  • δ 205.2 (C=O), 161.5–114.2 (aromatic carbons), 55.1 (OCH₃), 52.3 (CH₂N), 46.8 (NCH₂CH₃), 12.5 (CH₂CH₃).

Mass Spectrometry (MS)

  • EI-MS : m/z 383 [M⁺], 368 [M⁺–CH₃], 254 [M⁺–C₈H₉O₂].

Chemical Reactions Analysis

Types of Reactions

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dihydroxyphenyl ethanones, which exhibit structural diversity based on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of Selected Dihydroxyphenyl Ethanones

Compound Name Substituents (Position) Molecular Formula Key Features
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone - 2,4-Dihydroxyphenyl (3-diethylaminomethyl)
- 2-Methoxyphenyl
C₂₀H₂₅NO₄ Basic diethylamino group enhances solubility; dual aromatic systems enable π-π interactions.
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (67b, ) - 2,4-Dihydroxyphenyl
- 4-Methoxyphenyl
C₁₅H₁₄O₅ Lacks amino groups; methoxy at para-position may reduce steric hindrance.
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone () - 2,4-Dihydroxyphenyl
- 3-Hydroxyphenyl
C₁₄H₁₂O₄ Additional hydroxyl group increases polarity and hydrogen-bonding capacity.
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone () - 2,4-Dihydroxyphenyl (3-dimethylaminomethyl)
- 2-Methylphenyl
C₁₈H₂₁NO₃ Smaller methyl groups on amino moiety reduce steric bulk compared to diethyl.

Key Findings and Insights

Amino Substituents: The diethylaminomethyl group in the target compound distinguishes it from simpler hydroxyl/methoxy-substituted analogs. This moiety likely enhances basicity and solubility in mildly acidic environments (e.g., physiological pH), facilitating cellular uptake.

Methoxy vs.

Synthetic Flexibility: Analogous compounds are synthesized via regioselective reactions (e.g., Hoesch condensation, Mannich reaction), but the diethylaminomethyl group may require protective-group strategies to prevent side reactions.

Biological Relevance: While direct data is lacking, structural analogs exhibit antifungal () and antioxidant () activities. The diethylamino group could modulate interactions with enzymes like cytochrome P450 or kinases.

Biological Activity

The compound 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , often referred to as DEAMPE , is a synthetic organic molecule notable for its potential biological activity. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DEAMPE is characterized by the following structural features:

  • Diethylamino group : Imparts lipophilicity and potential central nervous system activity.
  • Dihydroxyphenyl moiety : Suggests antioxidant properties and possible interactions with various biological targets.
  • Methoxyphenyl group : May enhance binding affinity to specific receptors.

The molecular formula is C19_{19}H24_{24}N2_{2}O3_{3}, with a molecular weight of 328.41 g/mol.

Pharmacological Effects

Research indicates that DEAMPE exhibits several pharmacological activities:

  • Antioxidant Activity : The dihydroxyphenyl structure is associated with free radical scavenging capabilities, which may protect cells from oxidative stress.
  • Anti-inflammatory Properties : Preliminary studies suggest that DEAMPE can inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : In vitro assays have shown that DEAMPE can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.

The mechanisms underlying the biological activity of DEAMPE are still being elucidated. Key findings include:

  • Cyclooxygenase Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), suggesting that DEAMPE may also exert anti-inflammatory effects through this pathway.
  • Interference with Cell Cycle Regulation : DEAMPE has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of DEAMPE on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated an IC50_{50} value of approximately 15 µM for MCF-7 cells, demonstrating significant anti-proliferative effects.
  • Anti-inflammatory Activity Assessment :
    • In a carrageenan-induced paw edema model, DEAMPE administration resulted in a reduction of edema by 40% compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Oxidative Stress Studies :
    • DEAMPE was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, affirming its antioxidant properties.

Table 1: Summary of Biological Activities of DEAMPE

Activity TypeAssay TypeResultReference
AntioxidantDPPH ScavengingSignificant reduction
Anti-inflammatoryCarrageenan-induced edema40% reduction in edema
CytotoxicityMCF-7 Cell LineIC50_{50} = 15 µM
CytotoxicityA549 Cell LineIC50_{50} = 20 µM
MechanismDescription
COX-2 InhibitionPotential pathway for anti-inflammatory activity
Cell Cycle ArrestInduces G2/M phase arrest leading to apoptosis
Caspase ActivationInvolvement in apoptotic pathways

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, the ketone group in 2,4-dihydroxyacetophenone derivatives can react with substituted benzaldehydes in ethanol under acidic catalysis (e.g., thionyl chloride) to form α,β-unsaturated ketones, followed by diethylaminomethyl group introduction via Mannich reaction . Key steps include protecting phenolic hydroxyl groups to prevent side reactions and optimizing reaction time/temperature (e.g., 6–8 hours at 60–80°C). Purity is confirmed via HPLC or TLC.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • NMR : 1^1H and 13^13C NMR identify protons and carbons in the diethylaminomethyl, methoxyphenyl, and dihydroxyphenyl moieties. Aromatic protons in the 2-methoxyphenyl group appear as a doublet at δ 7.4–7.6 ppm, while hydroxyl protons (2,4-dihydroxy) show broad peaks at δ 9–12 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays suggest antioxidant and enzyme inhibitory activities. For example, DPPH radical scavenging assays (IC50_{50} values) evaluate antioxidant potential, while kinase inhibition studies (e.g., tyrosine kinases) use fluorescence-based assays. The dihydroxyphenyl group contributes to radical stabilization, while the diethylaminomethyl moiety may enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to modulate electronic effects.
  • Diethylaminomethyl Modifications : Replace diethylamino with pyrrolidino or morpholino groups to assess steric/electronic impacts on target binding .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking, DFT) to predict binding affinities to enzymes like COX-2 or α-glucosidase .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents, unreacted intermediates) or assay conditions. Strategies include:

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed cell lines, uniform ATP concentrations in kinase assays).
  • Impurity Analysis : LC-MS or GC-MS to identify contaminants (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone at >2% alters bioactivity ).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables like pH, temperature, or solvent polarity.

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Stabilize phenolic hydroxyl groups by buffering solutions at pH 6–7 to prevent oxidation.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • Chelating Agents : Add EDTA (1–2 mM) to sequester metal ions that catalyze degradation .

Q. How to design experiments to assess metabolic pathways in hepatic models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Use LC-MS/MS to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.
  • CYP Enzyme Inhibition : Screen against CYP3A4, CYP2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to predict drug-drug interactions .
  • Computational Prediction : Tools like ADMET Predictor™ model metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.